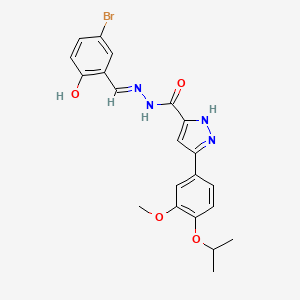

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

The compound "(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide" belongs to the pyrazole-carbohydrazide family, characterized by a central pyrazole ring conjugated with a hydrazone moiety. Key structural features include:

- Pyrazole substituent: A 4-isopropoxy-3-methoxyphenyl group at the 3-position of the pyrazole ring, introducing steric bulk and electron-donating properties via alkoxy and methoxy groups.

While direct studies on this compound are absent in the literature, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly as antimicrobial, anti-inflammatory, or anticancer agents. The bromine atom likely enhances lipophilicity and bioactivity, while the isopropoxy and methoxy groups may modulate solubility and metabolic stability .

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O4/c1-12(2)30-19-7-4-13(9-20(19)29-3)16-10-17(25-24-16)21(28)26-23-11-14-8-15(22)5-6-18(14)27/h4-12,27H,1-3H3,(H,24,25)(H,26,28)/b23-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPUIXYIROMQBB-FOKLQQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has been recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C21H21BrN4O4

- Molar Mass : 473.32 g/mol

- CAS Number : 1285535-66-1

1. Anti-inflammatory Activity

Pyrazole derivatives have shown significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial and Antitubercular Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. Compounds were tested against Mycobacterium tuberculosis and demonstrated promising results with significant inhibition rates compared to standard treatments .

3. Antitumor Activity

The compound's structure suggests potential antitumor activity, as many pyrazole derivatives have been linked to cancer treatment. Studies have reported that certain pyrazole compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- COX Inhibition : Many pyrazole derivatives act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .

- MAO Inhibition : Some studies have indicated that pyrazole compounds may also inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby potentially influencing mood and behavior .

Case Studies

Several studies have highlighted the efficacy of similar pyrazole derivatives in various biological assays:

Scientific Research Applications

Anticancer Properties

Research has demonstrated that pyrazole-carbohydrazide derivatives exhibit notable anticancer activities. For instance, compounds similar to (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide have shown effectiveness in inhibiting tubulin polymerization, making them promising candidates for cancer therapy. A study highlighted that specific derivatives demonstrated antiproliferative effects comparable to established chemotherapeutics like Colchicine while exhibiting lower cytotoxicity .

Anti-inflammatory Effects

The compound's structure allows it to act as a dual anti-inflammatory and anticancer agent. Research indicates that derivatives of pyrazole targeting cyclooxygenase enzymes can inhibit inflammatory responses, which is crucial in cancer progression . The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents in treating inflammatory diseases alongside cancer.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazole-carbohydrazide derivatives. Compounds derived from similar structures have shown significant activity against various pathogens, including bacteria and fungi. For example, certain derivatives exhibited promising antifungal activity against Candida albicans, demonstrating their potential as new antifungal agents .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazones and pyrazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of synthesized compounds .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Synthesis of pyrazole core through cyclization reactions. |

| 2 | Formation of carbohydrazide by reacting hydrazine derivatives with carbonyl compounds. |

| 3 | Condensation reaction to form the final compound. |

| 4 | Characterization using NMR and mass spectrometry. |

Case Study 1: Tubulin Polymerization Inhibition

A series of studies investigated the ability of pyrazole-carbohydrazide derivatives to inhibit tubulin polymerization. One notable derivative exhibited significant antiproliferative activity against various cancer cell lines, suggesting that modifications in the substituents can enhance biological activity .

Case Study 2: Antifungal Activity

In vitro studies on the antifungal properties of related compounds showed that certain derivatives could inhibit Candida albicans growth effectively. The mechanism involved ergosterol biosynthesis inhibition, which is critical for fungal cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Electronic Variations

The following table summarizes key analogs and their substituent effects:

Key Observations:

- Halogen Effects : Bromine at the benzylidene position (as in the target compound and ) enhances binding to hydrophobic pockets in proteins, as seen in molecular docking studies . Chlorine substituents (e.g., ) increase electronegativity, improving interactions with nucleophilic residues.

- Alkoxy/Methoxy Groups : The 4-isopropoxy-3-methoxyphenyl group in the target compound likely improves solubility compared to purely aromatic substituents (e.g., 5-Ph in E-DPPC) .

- Hydrogen Bonding : The 2-hydroxy group in the benzylidene moiety (target compound and ) facilitates hydrogen bonding with biological targets, a feature absent in analogs like E-MBPC .

Computational and Spectroscopic Insights

Comparative DFT studies on analogs reveal:

- HOMO-LUMO Gaps : E-MBPC (4.12 eV) has a wider gap than E-DPPC (3.85 eV), indicating higher stability and lower reactivity . The target compound’s isopropoxy group may further increase this gap due to electron-donating effects.

- Molecular Electrostatic Potential (MEP): Analogs with bromine (e.g., ) show localized negative charges near the Br atom, favoring interactions with cationic residues in enzymes .

- Hirshfeld Surface Analysis : For E-MBPC, C–H⋯O and N–H⋯O interactions dominate crystal packing, whereas halogen bonds (C–Br⋯O) are critical in brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.